molecular formula C2H2CuO5 B8022370 Copper(II) oxalate hydrate

Copper(II) oxalate hydrate

Cat. No.: B8022370
M. Wt: 169.58 g/mol
InChI Key: OCDUIJZBRQQGHA-UHFFFAOYSA-L
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Description

Copper(II) oxalate hydrate is an inorganic compound with the formula CuC₂O₄·xH₂O, noted for its blue color and near insolubility in water and other solvents, classifying it as a coordination polymer . It is known to occur in nature as the rare mineral moolooite, which is approximately a 0.44 hydrate . In modern research and development, this compound serves as a versatile precursor. It is notably used in the solvothermal synthesis of uniform copper(II) oxalate nanospheres, which can be subsequently transformed through thermal decomposition or chemical reduction into other valuable copper-based nanomaterials, including CuO, Cu₂O, and Cu(OH)₂, for applications in catalysis, sensing, and energy storage . When heated under an inert atmosphere, it decomposes to elemental copper metal, while calcination in air yields copper(II) oxide, CuO . Furthermore, Copper(II) oxalate acts as a catalyst in various organic reactions and as a stabilizer for polymers . It also readily reacts with additional oxalate anions from alkali metal salts to form soluble bis(oxalato)cuprate(II) complexes, which are valuable building blocks for constructing magnetic and multidimensional organic-inorganic hybrid materials . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed by trained professionals, as the compound and its dust may cause irritation to the skin, eyes, and respiratory tract .

Properties

IUPAC Name

copper;oxalate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Cu.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDUIJZBRQQGHA-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2CuO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55671-32-4
Record name Copper, [ethanedioato(2-)-κO1,κO2]-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55671-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Acidic Precipitation Using Oxalic Acid

The most widely documented method for synthesizing copper(II) oxalate hydrate involves the precipitation of copper(II) ions with oxalic acid in an aqueous medium. The reaction proceeds via the following stoichiometric equation:

CuSO4+H2C2O4+H2OCuC2O4H2O+H2SO4[1][2]\text{CuSO}4 + \text{H}2\text{C}2\text{O}4 + \text{H}2\text{O} \rightarrow \text{CuC}2\text{O}4 \cdot \text{H}2\text{O} + \text{H}2\text{SO}4 \quad

Key Parameters:

  • Acidification: The reaction is typically conducted in acidified solutions (pH 1–3) to prevent hydrolysis of copper ions into hydroxides or oxides .

  • Concentration: Optimal molar ratios of copper sulfate to oxalic acid range from 1:1 to 1:1.2, with excess oxalic acid ensuring complete precipitation .

  • Temperature: Room temperature (20–25°C) is preferred to avoid premature dehydration or side reactions .

Procedure:

  • Dissolve copper(II) sulfate pentahydrate in deionized water.

  • Gradually add a stoichiometric equivalent of oxalic acid solution under stirring.

  • Filter the resulting light blue precipitate and wash with cold water to remove residual sulfate ions.

Yield and Purity:
Yields exceeding 85% are reported under optimized conditions, with purity confirmed via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Metathesis Reactions with Alkali Metal Oxalates

An alternative approach employs alkali metal oxalates (e.g., potassium or sodium oxalate) to precipitate this compound from copper(II) salt solutions:

CuSO4+K2C2O4+H2OCuC2O4H2O+K2SO4[2][4]\text{CuSO}4 + \text{K}2\text{C}2\text{O}4 + \text{H}2\text{O} \rightarrow \text{CuC}2\text{O}4 \cdot \text{H}2\text{O} + \text{K}2\text{SO}4 \quad

Advantages:

  • Avoids the use of free oxalic acid, simplifying pH control.

  • Produces finer precipitates suitable for catalytic applications .

Challenges:

  • Residual alkali metal ions may require extensive washing.

  • Higher solubility of potassium oxalate necessitates precise stoichiometry to prevent reagent waste .

Thermal Stability and Post-Synthesis Processing

This compound undergoes dehydration and decomposition upon heating. Differential scanning calorimetry (DSC) studies reveal two critical transitions :

  • Dehydration: At 130°C, the monohydrate converts to anhydrous CuC2O4\text{CuC}_2\text{O}_4.

  • Decomposition: Above 280°C, the anhydrous form decomposes exothermically to copper metal and oxides under inert atmospheres :

CuC2O4ΔCu+2CO2[3]\text{CuC}2\text{O}4 \xrightarrow{\Delta} \text{Cu} + 2\text{CO}_2 \quad

Drying Protocols:

  • Air-drying at 25°C preserves the hydrate structure.

  • Oven-drying below 100°C minimizes partial dehydration.

Chemical Reactions Analysis

Thermal Decomposition

The thermal decomposition of copper(II) oxalate hydrate is a critical area of study, as it involves multiple pathways depending on the conditions. Upon heating, the compound undergoes dehydration followed by decomposition into copper(I) oxide, carbon monoxide, and carbon dioxide. The general reaction can be summarized as:

CuC2O4(s)αCu(s)+2αCO2(g)+(1/2)βCu2O(s)+(1/2)βCO(g)\text{CuC}_2\text{O}_4(s)\rightarrow \alpha \text{Cu}(s)+2\alpha \text{CO}_2(g)+(1/2)\beta \text{Cu}_2\text{O}(s)+(1/2)\beta \text{CO}(g)

where α\alpha and β\beta represent the fractions of copper that undergo decomposition via different pathways .

Electron-Induced Reactions

Recent studies have shown that electron irradiation can induce significant changes in copper(II) oxalate structures, leading to the formation of nanoparticulate copper. The process involves the removal of oxalate ions and reduction of copper ions:

CuC2O4(s)+eCu(s)+2CO2(g)\text{CuC}_2\text{O}_4(s)+e^-\rightarrow \text{Cu}(s)+2\text{CO}_2(g)

This method allows for the production of nanoparticles with controlled size distribution, highlighting potential applications in nanotechnology .

Reactions with Alkali Metal Oxalates

This compound can react with alkali metal oxalates to form bis(oxalato)copper complexes:

CuC2O4xH2O+C2O42[Cu C2O4)2]2+xH2O\text{CuC}_2\text{O}_4\cdot x\text{H}_2\text{O}+\text{C}_2\text{O}_4^{2-}\rightarrow [\text{Cu C}_2\text{O}_4)_2]^{2-}+x\text{H}_2\text{O}

This reaction demonstrates the ability of copper(II) oxalate to act as a ligand in coordination chemistry .

Kinetics of Thermal Decomposition

The kinetics of thermal decomposition have been studied extensively using differential scanning calorimetry (DSC). Various methods such as Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) have been employed to determine activation energy values, which are critical for understanding the stability and reactivity of copper(II) oxalate under different conditions.

Table 1: Activation Energy Values for Thermal Decomposition

MethodActivation Energy (kJ/mol)
Kissinger-Akahira-Sunose137
Flynn-Wall-Ozawa137
BosewellHigher than KAS and FWO

The consistency across methods indicates a robust understanding of the thermal behavior of this compound .

Scientific Research Applications

Material Science

Nanoparticle Synthesis
Copper(II) oxalate serves as a precursor for synthesizing copper nanoparticles (Cu NPs) through electron-induced processes. Research has demonstrated that when copper(II) oxalate is subjected to low-energy electron irradiation, it decomposes to form spherical copper nanoparticles with a narrow size distribution. The size of these nanoparticles can be controlled by adjusting the thickness of the copper(II) oxalate layers deposited on surfaces using a layer-by-layer technique .

Table 1: Characteristics of Copper Nanoparticles Synthesized from Copper(II) Oxalate

ParameterValue
Average Particle Size8.0 ± 1.1 nm
Synthesis MethodElectron-induced irradiation
Precursor MaterialCopper(II) oxalate
Surface MorphologySpherical nanoparticles

Catalytic Applications

Copper(II) oxalate has been explored as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its role as a catalyst is significant in the oxidation of organic substrates, making it valuable in synthetic organic chemistry. The compound's unique properties allow it to participate in redox reactions effectively, leading to high yields of desired products .

Coordination Chemistry

The compound is also notable for its ability to form coordination complexes with various ligands. These complexes exhibit interesting magnetic properties and structural diversity. For instance, copper(II) oxalate can coordinate with bidentate ligands, leading to the formation of oligonuclear complexes that are useful in studying magnetic interactions among transition metals .

Table 2: Properties of Copper(II) Oxalate Coordination Complexes

Complex TypeLigands InvolvedMagnetic Properties
MononuclearNoneWeakly paramagnetic
DinuclearOxalate, WaterAntiferromagnetic
TrinuclearOxalate, BipyFerromagnetic

Synthesis of Metal Oxides

Copper(II) oxalate is utilized as a precursor for synthesizing various copper oxide nanostructures, such as CuO and Cu_2O. The thermal decomposition of copper(II) oxalate under controlled conditions leads to the formation of these metal oxides, which have applications in catalysis, photovoltaics, and gas sensing .

Case Studies

Case Study 1: Nanostructured CuO for Lithium Batteries
A study investigated the use of copper(II) oxalate-derived CuO nanoparticles in lithium-ion batteries. The synthesized CuO exhibited enhanced electrochemical performance due to its high surface area and favorable conductivity characteristics .

Case Study 2: Catalytic Activity in Organic Reactions
Another research focused on the catalytic activity of copper(II) oxalate in the oxidation of alcohols to aldehydes and ketones. The results indicated that the compound effectively catalyzed these transformations with good selectivity and yield .

Mechanism of Action

The mechanism of action of copper oxalate hydrate in its applications involves its ability to form coordination complexes and undergo redox reactions. In lithium-ion batteries, its high capacity and stability are attributed to its unique nanoscale microtopography, which enhances electrochemical performance .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Transition metal oxalates exhibit structural diversity depending on the metal center and hydration state:

Compound Space Group Lattice Parameters (Å, °) Hydration Behavior Reference
CuC₂O₄·nH₂O P2₁/n a = 5.75, b = 5.32, c = 5.43; β = 116.8° Water adsorbed non-lattice ("zeolite-like")
β-FeC₂O₄ P2₁/n a = 5.75, b = 5.32, c = 5.43; β = 116.8° Anhydrous; structural model derived from CuC₂O₄
ZnC₂O₄·2H₂O Not reported Lattice-bound water
CdC₂O₄·3H₂O Lattice-bound water
  • Key Differences : Copper(II) oxalate hydrate uniquely adsorbs water without integrating it into the lattice, unlike zinc or cadmium oxalates, where water is structurally bound . Iron(II) oxalate polymorphs (α, β) remain poorly characterized, highlighting challenges in modeling anhydrous forms .

Thermal Decomposition Behavior

Decomposition pathways vary significantly:

Compound Decomposition Products Temperature Range (°C) Water Loss Observed? Reference
CuC₂O₄·nH₂O Cu₂O → CuO 215 → 345 No (anhydrous sample)
CoC₂O₄·2H₂O Co₃O₄ ~280 Yes
ZnC₂O₄·2H₂O ZnO >200 Yes
  • Controversy : Some studies report anhydrous CuC₂O₄ decomposition without water loss , conflicting with hydrate-focused syntheses . This suggests hydration state depends on synthesis conditions.

Electrochemical and Magnetic Properties

  • Electrochemical Performance: CuC₂O₄·xH₂O exhibits superior specific capacity (e.g., ~450 mAh/g) in Li-ion batteries compared to other transition metal oxalates, attributed to nanoscale morphology and efficient ion transport .
  • Magnetic Behavior : Copper(II) oxalate is paramagnetic, with magnetic susceptibility measurements showing χ = 1.2 × 10⁻³ emu/mol at 0.537 T . Iron(II) oxalate’s magnetic properties remain uncharacterized due to structural ambiguities .

Q & A

Basic: How is the empirical formula of copper(II) oxalate hydrate determined experimentally?

Answer: The empirical formula is typically determined via gravimetric analysis. A known mass of the hydrate is heated to remove water, and the mass loss is measured. For example, heating CuC₂O₄·nH₂O at 100–280°C allows calculation of n by comparing anhydrous and hydrated masses . Stoichiometric ratios are validated using elemental analysis (e.g., inductively coupled plasma mass spectrometry for Cu²⁺, oxalate titration).

Basic: What analytical methods confirm the presence of water in this compound?

Answer: Thermogravimetric analysis (TGA) is primary: mass loss between 100–200°C corresponds to water release. Complementary methods include Karl Fischer titration (quantitative water content) and infrared spectroscopy (O-H stretching at 3200–3600 cm⁻¹) . X-ray diffraction (XRD) may also detect structural shifts upon dehydration .

Advanced: How can contradictory reports about water content in copper(II) oxalate be resolved?

Answer: Contradictions arise from synthesis conditions (e.g., ambient humidity, precursor purity). To resolve discrepancies:

  • Perform TGA in inert and oxidative atmospheres to distinguish between water loss and organic decomposition .
  • Use neutron diffraction to locate hydrogen atoms in the crystal lattice, which XRD cannot resolve .
  • Cross-validate with elemental analysis (e.g., CHNS for H₂O quantification) .

Advanced: What advanced techniques are used to determine the crystal structure of copper(II) oxalate?

Answer: Synchrotron XRD provides high-resolution data for indexing unit cells (e.g., monoclinic P21/c space group, a = 5.9598 Å, b = 5.6089 Å, c = 5.1138 Å, β = 115.32°) . Neutron diffraction refines hydrogen positions and magnetic interactions . Rietveld refinement in FullProf accounts for anisotropic microstrain and crystallite size effects .

Advanced: How are the magnetic properties of copper(II) oxalate characterized?

Answer: Magnetic susceptibility measurements (0.537 T field) from 2–300 K reveal paramagnetic behavior with no long-range order. Data are modeled using the Curie-Weiss law, accounting for Cu²⁺ spin states (S = ½) and exchange interactions. Anisotropy in susceptibility arises from Jahn-Teller distortions in the CuO₆ octahedra .

Advanced: What are the thermal decomposition pathways of copper(II) oxalate?

Answer: In air, CuC₂O₄ decomposes stepwise:

  • 215°C : Converts to Cu₂O (cuprous oxide) via oxalate oxidation.
  • 345°C : Oxidizes to CuO (tenorite) .
    In inert atmospheres, direct reduction to metallic Cu occurs at ~295°C (mass loss ~41.9%, matching theoretical CuC₂O₄→Cu + 2CO₂) .

Advanced: How is microstructural analysis performed on copper(II) oxalate diffraction data?

Answer: Anisotropic peak broadening in XRD/neutron data is modeled using FullProf’s size-strain parameters. For example, synchrotron data require nine parameters for crystallite size and microstrain, while neutron data demand profile matching to instrumental resolution . This resolves stacking faults in CuC₂O₄ crystallites .

Synthesis: How can synthesis conditions influence this compound morphology?

Answer: Mixing order and temperature control crystal size. Adding CuSO₄·5H₂O solution to K₂C₂O₄·H₂O at 60°C yields larger, phase-pure crystals. Reversing the order produces smaller crystals due to rapid nucleation . Solvent choice (e.g., ethanol vs. water) alters hydration kinetics.

Advanced: When should synchrotron XRD vs. neutron diffraction be prioritized for structural analysis?

Answer:

  • Synchrotron XRD : High flux for rapid data collection; ideal for resolving heavy atoms (Cu, O) and unit cell parameters .
  • Neutron diffraction : Sensitive to light atoms (H in H₂O) and magnetic moments; critical for studying hydrogen bonding and spin structures .

Data Analysis: How are anisotropic peak broadening effects addressed in Rietveld refinement?

Answer: In FullProf, anisotropic broadening is modeled using Stephens’ formalism for size (Lorentzian) and strain (Gaussian) contributions. For CuC₂O₄, size parameters along a, b, and c axes (e.g., 100 nm, 50 nm, 200 nm) and strain tensors (ε₁₁, ε₂₂, ε₃₃) are refined iteratively until residuals (R_Bragg < 15%) stabilize .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Copper(II) oxalate hydrate
Reactant of Route 2
Copper(II) oxalate hydrate

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